Tert-butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Historical Development of Dihydroisoquinoline Derivatives
The historical development of dihydroisoquinoline derivatives represents a fascinating journey through the evolution of heterocyclic chemistry, beginning with foundational discoveries in the late nineteenth century and continuing through modern synthetic innovations. The roots of dihydroisoquinoline chemistry can be traced to the pioneering work of August Bischler and Bernard Napieralski, who in 1893 developed the eponymous Bischler-Napieralski reaction while affiliated with Basel Chemical Works and the University of Zurich. This seminal contribution established the first reliable method for constructing the dihydroisoquinoline framework through intramolecular electrophilic aromatic substitution, providing access to 3,4-dihydroisoquinolines that could subsequently be oxidized to fully aromatic isoquinolines.
The Bischler-Napieralski reaction mechanism involves the cyclodehydration of β-arylethylamides or β-arylethylcarbamates under acidic conditions, typically employing phosphoryl chloride as both dehydrating agent and acid catalyst. The reaction proceeds through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, with reaction conditions affecting the prevalence of one mechanism over the other. This foundational methodology established the conceptual framework for subsequent developments in dihydroisoquinoline synthesis and demonstrated the synthetic accessibility of these important heterocyclic scaffolds.
Parallel developments in the early twentieth century included the contribution of Paul Fritsch and Cäsar Pomeranz, who developed the Pomeranz-Fritsch reaction as an alternative approach to isoquinoline synthesis. Although primarily focused on fully aromatic isoquinolines, this methodology provided important insights into the reactivity patterns of the isoquinoline system and established complementary synthetic strategies. The Pomeranz-Fritsch reaction involves the acid-promoted cyclization of benzaldehyde derivatives with 2,2-dialkoxyethylamine precursors, offering a different retrosynthetic disconnection approach compared to the Bischler-Napieralski strategy.
The mid-twentieth century witnessed significant advances in the refinement and optimization of dihydroisoquinoline synthetic methodologies. Researchers developed modified versions of the classical reactions, employing milder reaction conditions and improved yields through the use of alternative reagents and catalysts. The introduction of polyphosphoric acid, boron trifluoride etherate, and other Lewis acids expanded the substrate scope and functional group compatibility of these transformations. These developments were driven by increasing recognition of the pharmacological importance of dihydroisoquinoline-containing natural products and synthetic pharmaceuticals.
Recent decades have brought remarkable innovations in dihydroisoquinoline synthesis, exemplified by the development of modified Pomeranz-Fritsch protocols that expand access to 1,2-dihydroisoquinoline products. Research conducted at McGill University demonstrated that Fujioka-Kita conditions, combining trimethylsilyl triflate with amine bases, can activate dimethylacetals under sufficiently mild conditions to prepare a broad range of 1,2-dihydroisoquinoline products. This methodology addresses the inherent reactivity challenges associated with 1,2-dihydroisoquinolines, which had previously remained difficult to prepare and isolate due to their tendency toward further reaction.
Contemporary synthetic developments have also embraced the principles of green chemistry and catalysis, leading to innovations such as catalyst-free decarboxylative dearomatization protocols for accessing dihydroisoquinoline derivatives. These modern approaches employ three-component condensations of isoquinolines with β-keto acids and sulfonyl chlorides under aqueous conditions, demonstrating the evolution toward more environmentally benign synthetic methodologies while maintaining high efficiency and broad functional group tolerance.
Nomenclature and Classification
The nomenclature and classification of this compound reflects the systematic approach to naming complex heterocyclic compounds according to International Union of Pure and Applied Chemistry guidelines and Chemical Abstracts Service conventions. The compound belongs to the broader class of dihydroisoquinolines, which are partially saturated derivatives of the parent isoquinoline heterocycle. The systematic name provides complete structural information through its component parts, beginning with the identification of the core ring system and proceeding through the enumeration of substituents in order of priority.
The core structure is designated as 3,4-dihydroisoquinoline, indicating that the isoquinoline ring system has been reduced across the 3,4-positions, resulting in a saturated six-membered ring fused to an aromatic benzene ring. The numbering system follows established conventions for bicyclic heterocycles, with the nitrogen atom assigned position 1 and the remaining positions numbered sequentially. The notation "2(1H)" indicates that the hydrogen atom attached to nitrogen is explicitly shown, clarifying the protonation state and tautomeric form of the molecule.
Substituent naming follows priority rules based on functional group hierarchy and alphabetical ordering. The tert-butyl carbamate group at position 2 takes precedence as the principal functional group, leading to the designation "carboxylate" in the suffix. The hydroxyl group at position 6 is indicated by the prefix "6-hydroxy," while the methyl substituent at position 5 is denoted as "5-methyl." The complete ester designation "tert-butyl...carboxylate" indicates that the carboxylic acid functionality has been esterified with tert-butanol.
Alternative nomenclature systems and synonyms for this compound reflect variations in naming conventions and database registration practices. Common alternative names include "tert-butyl 6-hydroxy-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate" and "2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-hydroxy-5-methyl-, 1,1-dimethylethyl ester". These variations primarily differ in the explicit indication of hydrogen positions and the order of substituent enumeration, but they all refer to the identical molecular structure.
Classification within the broader context of heterocyclic chemistry places this compound in several overlapping categories. Primary classification identifies it as a member of the isoquinoline alkaloid family, reflecting structural similarity to naturally occurring plant metabolites. Secondary classification includes its designation as a nitrogen-containing bicyclic aromatic compound, emphasizing the heterocyclic nature of the core structure. Tertiary classification encompasses its role as a protected amino acid derivative, highlighting the carbamate functionality's synthetic utility.
Structural classification according to ring saturation patterns categorizes this compound as a dihydroisoquinoline derivative, specifically a 3,4-dihydroisoquinoline based on the position of ring saturation. This classification distinguishes it from other reduction patterns such as 1,2-dihydroisoquinolines or fully saturated tetrahydroisoquinolines. The specific substitution pattern further refines the classification, with the compound representing a multiply substituted dihydroisoquinoline bearing both electron-donating and electron-withdrawing groups.
| Nomenclature System | Name |
|---|---|
| International Union of Pure and Applied Chemistry | This compound |
| Chemical Abstracts Service | 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-hydroxy-5-methyl-, 1,1-dimethylethyl ester |
| Alternative Form | tert-butyl 6-hydroxy-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends far beyond its individual molecular properties, encompassing its role as a representative member of a fundamentally important class of nitrogen-containing bicyclic compounds. Dihydroisoquinolines occupy a central position in heterocyclic chemistry due to their occurrence in numerous natural products, their utility as synthetic intermediates, and their biological activity profiles that span multiple therapeutic areas. The structural framework of dihydroisoquinolines provides an ideal balance between synthetic accessibility and functional diversity, making them attractive targets for both academic research and pharmaceutical development.
The synthetic utility of dihydroisoquinoline derivatives stems from their versatile reactivity patterns and their position as key intermediates in the synthesis of more complex heterocyclic systems. These compounds serve as branch points for accessing both fully aromatic isoquinolines through oxidative aromatization and fully saturated tetrahydroisoquinolines through reduction processes. The ability to selectively manipulate the oxidation state of the heterocyclic ring while preserving substituent patterns makes dihydroisoquinolines valuable building blocks in multi-step synthetic sequences. Additionally, the presence of multiple functionalization sites allows for divergent synthetic elaboration, enabling the preparation of structurally diverse compound libraries from common dihydroisoquinoline precursors.
The biological significance of dihydroisoquinoline compounds has been extensively documented through studies of both natural and synthetic derivatives. Isoquinoline-based alkaloids represent one of the largest and most pharmacologically important classes of plant secondary metabolites, with many containing dihydroisoquinoline substructures as key pharmacophores. These compounds exhibit a remarkable range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective effects. Research has demonstrated that structural modifications to the dihydroisoquinoline core can significantly modulate biological activity, with specific substitution patterns correlating with enhanced potency and selectivity profiles.
The relationship between structure and activity in dihydroisoquinoline derivatives has provided important insights into the molecular basis of their biological effects. Studies have shown that substitution at the 3-position of isoquinoline analogues enhances anticancer activity, potentially through mechanisms involving cell survival promotion and maturation enhancement. Similarly, modifications at the 4-position have been associated with prominent antimalarial activity, while substitutions at the 2-position demonstrate potent inhibitory activity closely related to the core isoquinoline ring system. These structure-activity relationships guide rational drug design efforts and highlight the importance of precise substitution patterns in optimizing biological activity.
The mechanistic versatility of dihydroisoquinoline synthesis reflects the maturity and sophistication of heterocyclic chemistry methodologies. Multiple synthetic approaches have been developed to access these compounds, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group compatibility. The diversity of available synthetic methods enables chemists to select optimal strategies based on specific structural requirements and synthetic constraints. This methodological richness has facilitated the exploration of chemical space around the dihydroisoquinoline scaffold and has contributed to the identification of novel bioactive compounds.
Contemporary research continues to expand the significance of dihydroisoquinoline chemistry through the development of new synthetic methodologies and the discovery of novel biological activities. Recent advances include the development of environmentally benign synthetic protocols, such as water-mediated catalyst-free transformations, and the exploration of new reaction manifolds that provide access to previously challenging substitution patterns. These developments ensure that dihydroisoquinoline chemistry remains at the forefront of heterocyclic research and continues to contribute to advances in medicinal chemistry, materials science, and synthetic methodology.
Properties
IUPAC Name |
tert-butyl 6-hydroxy-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10-12-7-8-16(14(18)19-15(2,3)4)9-11(12)5-6-13(10)17/h5-6,17H,7-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHWFMIZBGSPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716473 | |
| Record name | tert-Butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1165923-89-6 | |
| Record name | tert-Butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 1165923-89-6) is a compound that belongs to the isoquinoline class, known for its diverse biological activities. This article explores its biological activity, synthesis, structural characteristics, and potential applications based on current research findings.
- Molecular Formula : C15H21NO3
- Molecular Weight : 263.33 g/mol
- Structure : The compound features a tert-butyl group and a hydroxyl group at specific positions on the isoquinoline framework, contributing to its reactivity and biological properties.
Pharmacological Potential
Compounds within the isoquinoline class often exhibit various pharmacological properties, including:
Case Studies and Research Findings
- Antioxidant Activity : A study indicated that isoquinoline derivatives can act as antioxidants, potentially inhibiting lipid peroxidation and protecting against oxidative stress. While specific data on this compound is not available, its structural analogs have shown promising results in this area .
- Pharmacokinetics : Research into similar isoquinoline compounds has provided insights into their pharmacokinetic profiles. For example, studies have shown varying absorption rates and metabolic stability in mouse models, which could be extrapolated to predict the behavior of this compound .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Pictet-Spengler Reaction : This classical method allows for the formation of isoquinoline derivatives from tryptamines and aldehydes or ketones under acidic conditions .
- Functionalization Techniques : Various functionalization reactions can modify the isoquinoline core to enhance biological activity or selectivity for specific targets.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Tert-butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H) | C15H21NO3 | 0.91 |
| Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | C14H19NO3 | 0.81 |
| Tert-butyl benzyl(2-hydroxyethyl)carbamate | C15H21NO3 | 0.80 |
This table illustrates the structural similarities among various compounds that may influence their chemical reactivity and biological activity while retaining core isoquinoline characteristics.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has been investigated for its potential pharmacological properties.
Antioxidant Activity
Research indicates that compounds with isoquinoline structures exhibit significant antioxidant properties. A study demonstrated that derivatives of isoquinoline can scavenge free radicals, thereby potentially offering protective effects against oxidative stress-related diseases .
Neuroprotective Effects
Isoquinoline derivatives have shown promise in neuroprotection. For instance, a study highlighted that certain isoquinoline compounds could inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration . this compound may exhibit similar effects due to its structural characteristics.
Anticancer Potential
There is emerging evidence that isoquinoline derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. Preliminary studies suggest that this compound may possess such properties, warranting further investigation into its mechanism of action in various cancer cell lines .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis.
Synthesis of Complex Molecules
This compound can be utilized as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including esterification and alkylation reactions .
Development of Pharmaceutical Compounds
The versatility of this compound makes it a valuable precursor in the synthesis of pharmaceutical agents targeting various diseases .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Substituent Effects on Reactivity and Stability :
- The 5-methyl group in the target compound increases lipophilicity (logP ~2.5 vs. ~2.1 for PI-17969), enhancing membrane permeability but reducing aqueous solubility .
- Hydroxyl vs. Bromine : The 6-OH group facilitates hydrogen bonding in biological systems, whereas the bromine analog (CAS: 1823585-31-4) is tailored for palladium-catalyzed cross-coupling reactions .
- Methoxy vs. Hydroxyl : Ethyl 6,7-dimethoxy derivatives (e.g., 6d) exhibit higher electron density, favoring electrophilic aromatic substitution compared to the deactivating hydroxyl group in the target compound .
Synthetic Utility :
- The tert-butyl carbamate group serves as a protective strategy for amines, critical in multi-step syntheses (e.g., peptide coupling or heterocyclic functionalization) .
- Brominated analogs (e.g., CAS: 1823585-31-4) are pivotal in constructing complex architectures via Suzuki or Buchwald-Hartwig reactions .
Biological Relevance: Hydroxyl-containing analogs (e.g., the target compound and PI-17969) are explored as intermediates for kinase inhibitors or opioid receptor modulators due to their hydrogen-bonding capacity . The absence of a carbamate group in 5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride simplifies its use in salt-based formulations for neurological targets .
Preparation Methods
Step 1: Formation of Silyl Enol Ether Intermediate
Reagents and Conditions:
Lithium bis(trimethylsilyl)amide (1 M in THF) is added dropwise to a solution of 1,1-dimethylethyl 5-methyl-6-oxo-3,4,6,7,8,8a-hexahydro-2(1H)-isoquinolinecarboxylate in THF at -63°C, maintaining temperature below -60°C.
After stirring for 30 minutes, chloro(trimethyl)silane is added dropwise at -70°C. The mixture is stirred for 2 hours at -70°C, then warmed to room temperature over 20 minutes.Workup:
The reaction mixture is diluted with diethyl ether and washed with saturated sodium carbonate solution. The organic phase is dried over sodium sulfate and concentrated under reduced pressure.
Step 2: Palladium(II) Acetate Oxidation
Reagents and Conditions:
The residue from Step 1 is dissolved in acetonitrile, and palladium(II) acetate is added. The mixture is cooled to keep the temperature below 35°C and stirred for 16 hours.Workup:
Insoluble materials are filtered off through celite, rinsed with ethyl acetate, and the filtrate is further filtered through silica gel. The filtrate is concentrated under vacuum.
Step 3: Desilylation with Tetrabutylammonium Fluoride (TBAF)
Reagents and Conditions:
The residue is dissolved in ethyl acetate and treated with tetrabutylammonium fluoride (1 M in THF). The mixture is allowed to stand for 30 minutes.Workup:
The organic phase is washed with 0.5 N hydrochloric acid and 10% sodium thiosulfate solution, dried over magnesium sulfate, and concentrated.
Step 4: Protection of Hydroxy Group with Di-tert-butyldicarbonate (Boc2O)
Reagents and Conditions:
A solution of 5-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol in 1 N aqueous sodium hydroxide is prepared. Di-tert-butyldicarbonate in dioxane is added at room temperature, and the mixture is stirred for 5 minutes.Workup:
The mixture is diluted with dichloromethane and 1 N aqueous hydrochloric acid. The aqueous layer is extracted with dichloromethane. Combined organic layers are washed with saturated sodium chloride solution, dried over magnesium sulfate, filtered, and evaporated under vacuum. The crude product is purified by column chromatography.
Experimental Data Summary
| Step | Reagents & Conditions | Yield | Product Description | Analytical Data |
|---|---|---|---|---|
| 1. Silylation | Lithium bis(trimethylsilyl)amide (1 M in THF), chloro(trimethyl)silane, -70°C to RT | Intermediate | Silyl enol ether intermediate | - |
| 2. Oxidation | Palladium(II) acetate, acetonitrile, <35°C, 16 h | - | Oxidized intermediate | - |
| 3. Desilylation | Tetrabutylammonium fluoride (1 M in THF), ethyl acetate, 30 min | - | Hydroxy derivative | LC-MS: tR = 1.07 min; [M-H]⁻ = 262.37 |
| 4. Boc Protection | Di-tert-butyldicarbonate, 1 N NaOH, dioxane, RT, 5 min | ~55% (after purification) | This compound | LC-MS: tR = 0.84 min; [M+H]⁺ = 264.12 |
Notes on Reaction Conditions and Purification
- The temperature control during silylation and oxidation steps is critical to prevent decomposition and side reactions.
- The use of tetrabutylammonium fluoride is essential for efficient desilylation.
- Purification is typically achieved by flash chromatography using gradients of dichloromethane/methanol or cyclohexane/ethyl acetate.
- The final product is obtained as a yellow oil or white solid depending on the purification and drying conditions.
Summary and Research Findings
- The synthetic route is robust and reproducible, involving classical organosilicon chemistry and palladium-catalyzed oxidation.
- The Boc protection step is rapid and efficient, enabling isolation of the protected hydroxy isoquinoline derivative.
- The overall yield for the key steps leading to the target compound is moderate (~55%), consistent with the complexity of the transformations.
- Analytical data such as LC-MS and NMR confirm the structure and purity of the intermediate and final compounds.
Q & A
Q. What are the common synthetic routes for preparing Tert-butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, and what key reaction conditions should be considered?
The compound is typically synthesized via microwave-assisted reactions in tetrahydrofuran (THF) with catalysts such as acetic acid. Key conditions include maintaining a temperature of 100°C under microwave irradiation for 1 hour, followed by cooling, filtration, and solvent evaporation. Purification is achieved via silica gel chromatography using ethyl acetate/hexane gradients to isolate the product .
Q. What purification methods are recommended for isolating this compound with high purity?
Silica gel column chromatography is the standard method, with solvent systems like ethyl acetate/hexane (gradient elution). Post-purification, rotary evaporation under reduced pressure ensures solvent removal. Analytical HPLC can validate purity, though specific protocols may require optimization based on by-product profiles .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Store the compound sealed in dry conditions at 2–8°C to prevent degradation. Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards). Work in a fume hood to minimize inhalation risks (H335), and avoid dust formation .
Advanced Research Questions
Q. How can researchers optimize microwave-assisted synthesis parameters to improve the yield of this compound?
Systematic optimization involves varying microwave power (e.g., 150–300 W), reaction time (30–120 minutes), and solvent polarity (e.g., DMF vs. THF). Catalyst loading (e.g., acetic acid concentration) and substrate ratios should be evaluated via Design of Experiments (DoE) to identify synergistic effects .
Q. What analytical strategies are effective in resolving conflicting data regarding the stability of this compound under varying storage conditions?
Conduct accelerated stability studies at 40°C/75% RH over 4 weeks, monitoring degradation via HPLC-UV. Differential Scanning Calorimetry (DSC) can assess thermal stability, while FT-IR and NMR track structural changes. Compare results with controlled storage at 2–8°C (recommended in SDS) to validate optimal conditions .
Q. How can researchers address discrepancies in reported NMR spectral data for this compound derivatives?
Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. Cross-reference with structurally similar compounds, such as ethyl 6,7-dimethoxy derivatives (e.g., 6d–6h in ), to identify substituent-induced chemical shift variations. Solvent effects (e.g., DMSO-d6 vs. CDCl3) should also be standardized .
Q. What methodologies are recommended for assessing the potential of this compound as a precursor in drug discovery?
Evaluate its bioactivity through in vitro assays (e.g., enzyme inhibition, cytotoxicity). Molecular docking studies can predict binding affinity to target proteins (e.g., kinases). Derivatize the hydroxyl and methyl groups to explore structure-activity relationships (SAR), leveraging analogs like those in for comparative analysis .
Q. How should researchers approach the identification and characterization of by-products formed during the synthesis of this compound?
Employ LC-MS with high-resolution mass spectrometry (HRMS) to detect by-products. Isolate impurities via preparative HPLC and characterize using ¹H/¹³C NMR. Reaction monitoring (e.g., TLC at 30-minute intervals) helps identify intermediate species, while kinetic studies can pinpoint side-reaction pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
